molecular formula C11H12O3 B15274493 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid

3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid

Katalognummer: B15274493
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: UWHUXRFIDWWETJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dihydrobenzofuran as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

    Benzofuran: The parent compound from which 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid is derived.

    Benzofuran-2-carboxylic acid: Another derivative with different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

3-(2,3-dihydro-1-benzofuran-6-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-9-5-6-14-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13)

InChI-Schlüssel

UWHUXRFIDWWETJ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC(=C2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.